Tren-microgonotropen-b

Overview

Description

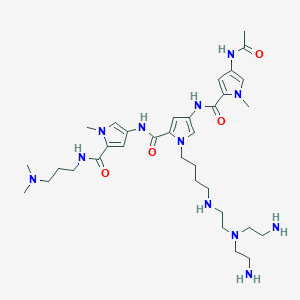

Tren-microgonotropen-b is a synthetic compound known for its ability to bind selectively to the minor groove of deoxyribonucleic acid (DNA) This compound is part of a class of molecules called microgonotropens, which are designed to interact with specific sequences of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tren-microgonotropen-b involves the assembly of a tripyrrole peptide structure. The synthetic route typically starts with the preparation of individual pyrrole units, which are then linked together through peptide bonds. The key steps include:

Formation of Pyrrole Units: The pyrrole units are synthesized through a series of reactions involving the condensation of appropriate starting materials.

Peptide Bond Formation: The pyrrole units are linked together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Functionalization: The terminal groups of the peptide chain are functionalized to enhance the binding affinity and specificity of the compound for DNA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch synthesis of pyrrole units and their subsequent coupling.

Purification: The crude product is purified using techniques such as column chromatography and recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tren-microgonotropen-b undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrrole units.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different binding affinities and specificities for DNA.

Scientific Research Applications

Tren-microgonotropen-b has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying DNA interactions and developing new DNA-binding molecules.

Biology: Employed in gene regulation studies to selectively inhibit transcription factor-DNA interactions.

Medicine: Investigated for its potential as a therapeutic agent in gene therapy and cancer treatment.

Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

Tren-microgonotropen-b exerts its effects by binding to the minor groove of DNA. The compound’s tripyrrole structure allows it to fit snugly into the groove, forming hydrogen bonds and van der Waals interactions with the DNA bases. This binding can inhibit the interaction of transcription factors with DNA, thereby regulating gene expression. The molecular targets include specific sequences of DNA, and the pathways involved are related to gene transcription and regulation.

Comparison with Similar Compounds

Similar Compounds

- Dien-microgonotropen-a

- Dien-microgonotropen-c

- Distamycin

Uniqueness

Tren-microgonotropen-b is unique due to its specific binding affinity for the minor groove of DNA and its ability to inhibit transcription factor-DNA interactions more effectively than other similar compounds. Its tripyrrole structure and functionalization enhance its binding specificity and potency, making it a valuable tool in molecular biology research.

Biological Activity

Tren-microgonotropen-b (Tren-MGT-b) is a synthetic compound belonging to the class of tripyrrole peptides, which are known for their potential therapeutic applications, particularly in oncology and antimicrobial resistance. This article delves into the biological activity of Tren-MGT-b, highlighting its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

Tren-MGT-b is characterized by a polypyrrole backbone that allows it to interact with DNA. Its structural properties enable it to bind selectively to A/T-rich regions in the minor groove of DNA while making contacts with the phosphodiester backbone in the major groove. This unique binding affinity is crucial for its biological activity, particularly in inhibiting transcription factor (TF) complex formation.

The primary mechanism of action for Tren-MGT-b involves its ability to disrupt DNA-protein interactions, particularly those involving transcription factors. Studies have shown that Tren-MGT-b can inhibit the formation of TF complexes on specific DNA sequences, significantly affecting gene expression.

Inhibition of Transcription Factor Complex Formation

- Experimental Findings : In electrophoretic mobility shift assays (EMSAs), Tren-MGT-b demonstrated a higher potency in inhibiting serum response factor (SRF) complex formation compared to its parent compounds, such as distamycin. For instance, it was found to be four times more potent than distamycin in preventing SRF complex formation and exhibited a 25-fold increase in potency over Hoechst 33342 for other complexes .

Anticancer Activity

Tren-MGT-b has been evaluated for its anticancer properties through various in vitro and in vivo studies. The compound's ability to inhibit TFs involved in cell proliferation suggests potential applications in cancer therapy.

- Case Study : In a study using NIH3T3 cells, Tren-MGT-b was administered at concentrations up to 10 pM over three days without exhibiting cytotoxicity. This indicates a favorable safety profile while maintaining its biological activity .

Antimicrobial Properties

Emerging research has indicated that Tren-MGT-b may also possess antimicrobial properties. Its structural similarities with other peptide antibiotics suggest potential effectiveness against multidrug-resistant bacterial strains.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Tren-MGT-b indicates challenges related to cellular uptake and retention. Investigations are ongoing to enhance its bioavailability and efficacy through various formulations or conjugation strategies that facilitate transport across cellular barriers, including the blood-brain barrier (BBB) .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Future Directions

Further research is needed to explore the full therapeutic potential of this compound, particularly:

- Mechanistic Studies : Understanding the detailed molecular interactions between Tren-MGT-b and target proteins.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for cancer treatment and infectious diseases.

- Formulation Development : Enhancing bioavailability through novel drug delivery systems.

Properties

IUPAC Name |

4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLATTCLNFOKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165802 | |

| Record name | Tren-microgonotropen-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155056-06-7 | |

| Record name | Tren-microgonotropen-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155056067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tren-microgonotropen-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.